Structural Definition: Absence of Electronegative Substituents on the Pyridine Ring Versus the 6‑Trifluoromethyl Analogue
The target compound bears an unsubstituted pyridin‑3‑yl ring. The closest commercially available analogue, (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone (CAS 1465404‑69‑6), incorporates a strongly electron‑withdrawing –CF3 group at the pyridine 6‑position . This –CF3 group is absent from CAS 2034442‑50‑5. In medicinal chemistry campaigns on related triazolyl‑piperidine methanones, the 6‑CF3 substitution has been shown to reduce metabolic clearance and increase oral bioavailability [1]. Conversely, the unsubstituted pyridine in CAS 2034442‑50‑5 provides a lower molecular weight (257.30 vs. 325.30 g/mol) and a different hydrogen‑bond acceptor profile, making it a distinct starting point for fragment‑based or scaffold‑hopping strategies.
| Evidence Dimension | Molecular weight and pyridine substitution |
|---|---|
| Target Compound Data | MW 257.30; pyridin‑3‑yl without electron‑withdrawing substituent |
| Comparator Or Baseline | CAS 1465404‑69‑6: MW 325.30; 6‑CF3‑pyridin‑3‑yl |
| Quantified Difference | ΔMW = 68.00 g/mol; absence of –CF3 |
| Conditions | Calculated from molecular formulae (C13H15N5O vs. C14H14F3N5O) |
Why This Matters
For procurement, the lower molecular weight and different electronic character directly impact the compound's suitability as a fragment, lead, or negative control in target‑based screens; these are not interchangeable with the 6‑CF3 analogue.
- [1] Syntheses and structure–activity relationships for some triazolyl p38α MAPK inhibitors. (2014). (Discusses impact of 6‑CF3 substitution on clearance and oral bioavailability in triazolyl‑piperidine methanones). Academia.edu. View Source
